molecular formula C9H18O3 B1681953 tert-Butyl peroxypivalate CAS No. 927-07-1

tert-Butyl peroxypivalate

Cat. No. B1681953
Key on ui cas rn: 927-07-1
M. Wt: 174.24 g/mol
InChI Key: OPQYOFWUFGEMRZ-UHFFFAOYSA-N
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Patent
US06268523B1

Procedure details

To a reaction vial with a TEFLON fluoropolymer magnetic stirring rod, 3 ml containing 0.2 M tert-butyl hydroperoxide and 0.2 M pivalic acid in isooctane was added. The reaction was started by addition of 200 mg of Rhizomucor miehei enzyme and about 10 mg of molsieves (3 grains). After sixty-seven hours, 13% conversion to tert-butyl peroxypivalate was obtained as measured with GC.
[Compound]
Name
TEFLON fluoropolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][OH:6])([CH3:4])([CH3:3])[CH3:2].[C:7](O)(=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9]>C(CC(C)(C)C)(C)C>[C:7]([O:6][O:5][C:1]([CH3:4])([CH3:3])[CH3:2])(=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
TEFLON fluoropolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)CC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
The reaction was started by addition of 200 mg of Rhizomucor miehei enzyme and about 10 mg of molsieves (3 grains)
WAIT
Type
WAIT
Details
After sixty-seven hours

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OOC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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